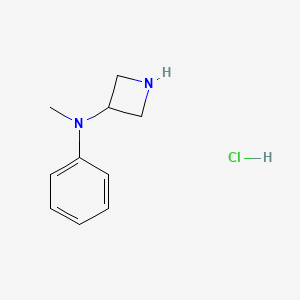

N-Methyl-N-phenylazetidin-3-amine. hcl

Description

N-Methyl-N-phenylazetidin-3-amine.HCl is a hydrochloride salt of a substituted azetidine derivative featuring a four-membered azetidine ring with N-methyl and N-phenyl substituents. While direct data on this compound is absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related studies.

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

N-methyl-N-phenylazetidin-3-amine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-12(10-7-11-8-10)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3;1H |

InChI Key |

KFKYNIUMRYEYRI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CNC1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenylazetidin-3-aminehydrochloride typically involves the reaction of N-methyl-N-phenylazetidin-3-amine with hydrochloric acid. The process can be carried out under various conditions, but a common method involves the use of an organic solvent such as dichloromethane or ethanol, with the reaction being conducted at room temperature .

Industrial Production Methods

In an industrial setting, the production of N-Methyl-N-phenylazetidin-3-aminehydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylazetidin-3-aminehydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-Methyl-N-phenylazetidin-3-aminehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylazetidin-3-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

n-Ethyl-N-methylazetidin-3-amine (CAS: 1343711-73-8)

N-Methyl-N-(3-nitrobenzyl)amine (CAS: 19499-61-7)

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Key Differences : Features a nitrobenzyl group instead of an azetidine ring. The nitro group introduces strong electron-withdrawing effects, altering reactivity and solubility. Such compounds are often used as intermediates in explosives or dye synthesis .

Heterocyclic Amine Derivatives

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

N-(3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine (CAS: 385403-44-1)

- Molecular Formula : C₂₀H₂₀N₂OS

- Molecular Weight : 336.45 g/mol

- Key Differences : A thiazole-based compound with methoxyphenyl and allyl groups. The larger ring system and sulfur atom increase polar surface area, affecting bioavailability .

Aromatic Amines and Their Salts

3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide (CAS: 328107-22-8)

N-[(3-nitrophenyl)methyl]pyridin-3-amine

- Molecular Formula : C₁₂H₁₁N₃O₂

- Molecular Weight : 229.23 g/mol

- Key Differences: Combines pyridine and nitrobenzyl moieties, creating a polar yet rigid structure. The nitro group may limit blood-brain barrier penetration compared to non-polar azetidines .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Routes : Azetidine derivatives like N-Methyl-N-phenylazetidin-3-amine.HCl can be synthesized via nucleophilic substitution or reductive amination, analogous to methods used for n-Ethyl-N-methylazetidin-3-amine . highlights the role of Lewis acids in generating N-methyleneamine intermediates, which could be adapted for azetidine synthesis.

- Biological Relevance: Aromatic amines such as 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide demonstrate the importance of fluorinated groups in improving metabolic stability, a feature that could be explored in azetidine-based drug candidates .

Biological Activity

N-Methyl-N-phenylazetidin-3-amine hydrochloride is a compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-Methyl-N-phenylazetidin-3-amine hydrochloride features an azetidine ring, which contributes to its unique structural properties and enhances its solubility in aqueous environments due to the hydrochloride salt form. The molecular formula is .

The biological activity of N-Methyl-N-phenylazetidin-3-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. This interaction can lead to alterations in biochemical pathways that are crucial for various physiological processes. Notably, the compound has been investigated for its potential antimicrobial and antiviral properties, suggesting a broad spectrum of activity .

1. Antimicrobial Activity

Research indicates that N-Methyl-N-phenylazetidin-3-amine hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

2. Antiviral Properties

The compound has also been explored for its antiviral potential. Studies have shown that it may inhibit viral replication through mechanisms involving receptor binding and enzyme inhibition. This activity positions it as a promising candidate for antiviral drug development .

3. Anticancer Activity

Recent investigations have highlighted the antiproliferative effects of N-Methyl-N-phenylazetidin-3-amine hydrochloride on cancer cell lines. For instance, in vitro assays revealed that the compound can significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 23–33 | Inhibition of tubulin polymerization |

| MCF-7 | 10–33 | Induction of apoptosis |

Case Studies

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of several derivatives related to N-Methyl-N-phenylazetidin-3-amine hydrochloride on triple-negative breast cancer cells. The results indicated significant inhibition of cell growth, correlating with the structural modifications made to the azetidine core .

Study 2: Antiviral Activity

Another investigation focused on the compound's antiviral properties against specific viral strains. The study revealed that N-Methyl-N-phenylazetidin-3-amine hydrochloride could effectively reduce viral load in treated cells, suggesting its potential application in antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.